molecular formula C16H26N2O2 B7971164 2-Cyanoprop-2-enoate;dicyclohexylazanium

2-Cyanoprop-2-enoate;dicyclohexylazanium

Cat. No.: B7971164
M. Wt: 278.39 g/mol
InChI Key: KBUNPAIJSVOOSU-UHFFFAOYSA-N
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Description

2-Cyanoprop-2-enoate;dicyclohexylazanium is an ionic compound comprising a 2-cyanoprop-2-enoate anion and a dicyclohexylazanium cation.

Properties

IUPAC Name

2-cyanoprop-2-enoate;dicyclohexylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C4H3NO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2-5)4(6)7/h11-13H,1-10H2;1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNPAIJSVOOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on unrelated compounds, limiting direct comparisons. Below is an analysis of these materials and hypothetical contrasts based on structural or functional analogs:

Structural and Functional Analogues

  • 2-Aminobenzamides (): These compounds are aromatic amides studied for glycosylation and analytical applications . Unlike 2-cyanoprop-2-enoate, they lack cyano or ammonium groups, leading to divergent reactivity (e.g., hydrogen bonding vs. charge interactions).
  • Cadmium Oxalate (): An inorganic coordination compound with low water solubility and thermal decomposition above 200°C . Its metal-ligand bonding contrasts with the ionic interactions in 2-cyanoprop-2-enoate;dicyclohexylazanium.
  • Methylclonazepam (): A benzodiazepine with a nitro and chlorophenyl group, emphasizing pharmaceutical activity . Its heterocyclic structure and pharmacological focus differ entirely from the target compound.

Hypothetical Property Comparison (Table 1)

Property This compound (Hypothetical) 2-Aminobenzamides Cadmium Oxalate
Solubility Low in polar solvents (due to bulky cation) Moderate in polar aprotic solvents Insoluble in water
Thermal Stability Moderate (decomposition >150°C estimated) Stable up to 200°C Decomposes at ~250°C
Reactivity Cyano group participates in nucleophilic additions Amide groups enable hydrogen bonding Metal-ligand redox interactions

Research Findings and Limitations

  • Cadmium oxalate’s EC number and safety data underscore the need for similar regulatory documentation for this compound, which is currently unavailable.

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